((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine
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Overview
Description
((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine is a compound of significant interest in the field of organic chemistry. This compound features a cyclobutyl ring substituted with a trifluoromethyl group and an amine group. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize microreactor systems to enhance reaction efficiency and control .
Chemical Reactions Analysis
Types of Reactions
((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a wide range of functionalized cyclobutyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- **(1R,2R)-2-(Trifluoromethyl)cyclopropyl)methanamine
- **(1R,2R)-2-(Trifluoromethyl)cyclopentyl)methanamine
- **(1R,2R)-2-(Trifluoromethyl)cyclohexyl)methanamine
Uniqueness
((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine is unique due to its cyclobutyl ring structure, which imparts distinct steric and electronic properties. Compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs, the cyclobutyl ring offers a different spatial arrangement and reactivity profile, making it valuable for specific applications .
Properties
Molecular Formula |
C6H10F3N |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)5-2-1-4(5)3-10/h4-5H,1-3,10H2/t4-,5+/m0/s1 |
InChI Key |
XLGYXVGIMJHOFP-CRCLSJGQSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1CN)C(F)(F)F |
Canonical SMILES |
C1CC(C1CN)C(F)(F)F |
Origin of Product |
United States |
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